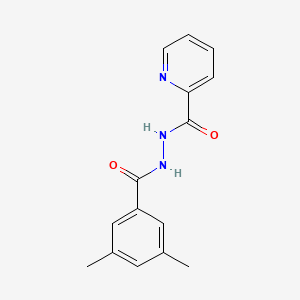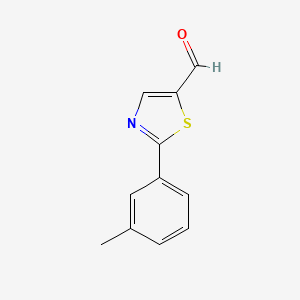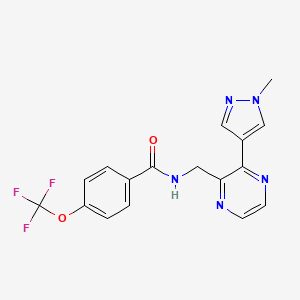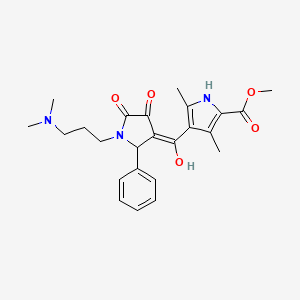![molecular formula C25H19N3O4 B2705624 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide CAS No. 877656-76-3](/img/new.no-structure.jpg)
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide is a synthetic compound known for its intriguing chemical structure and potential applications in various fields of scientific research. This compound features a benzofuro-pyrimidine core, which is known for its biological activity and versatility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide typically involves multiple steps, starting from commercially available starting materials. Common synthetic routes include cyclization reactions, amidation, and condensation reactions. Precise reaction conditions, such as temperature, solvents, and catalysts, are critical for achieving high yields and purity of the compound.
Industrial Production Methods: : On an industrial scale, the production of this compound may involve automated synthesis processes, batch reactors, and stringent quality control measures to ensure consistency and efficiency. Optimizing the synthesis process to minimize waste and enhance yield is a key focus in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Standard reagents such as hydrides for reduction, oxidizing agents like peroxide, and various electrophiles for substitution reactions are commonly used. Reaction conditions, such as pH, temperature, and solvent choice, play a significant role in determining the outcome.
Major Products: : The major products of these reactions depend on the specific reaction pathways and conditions employed. For instance, reduction may yield reduced forms of the compound, while substitution reactions can introduce new functional groups to the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The unique structure of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide makes it an interesting subject for chemical research, particularly in studying reaction mechanisms and developing new synthetic methods.
Biology: : In biological research, this compound may serve as a molecular probe or a lead compound in drug discovery due to its potential interactions with biological targets.
Medicine: : Although specific medical applications may still be under investigation, compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: : The compound may find applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism by which 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide exerts its effects involves its interaction with specific molecular targets, potentially influencing various biological pathways. Detailed studies on its binding affinity and activity could reveal insights into its mechanism of action, potentially involving inhibition or activation of enzymes, receptors, or other proteins.
Vergleich Mit ähnlichen Verbindungen
Comparison: : Compared to similar compounds, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide stands out due to its specific substitution pattern and unique ring structure. This makes it particularly interesting for certain types of chemical reactions and biological applications.
List of Similar Compounds: : Other compounds with similar core structures include benzofuran derivatives, pyrimidine derivatives, and other benzofuro-pyrimidines
This comprehensive article delves into the chemical, biological, and industrial significance of this compound, providing valuable insights into its preparation, reactions, applications, and unique features compared to similar compounds.
Eigenschaften
CAS-Nummer |
877656-76-3 |
|---|---|
Molekularformel |
C25H19N3O4 |
Molekulargewicht |
425.444 |
IUPAC-Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H19N3O4/c1-16-11-13-17(14-12-16)26-21(29)15-27-22-19-9-5-6-10-20(19)32-23(22)24(30)28(25(27)31)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,26,29) |
InChI-Schlüssel |
UMWFPPVZMLLOSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[3-(4-nitrophenyl)sulfonyl-2-oxazolidinyl]methyl]-N'-(2-pyridinylmethyl)oxamide](/img/structure/B2705545.png)

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2705549.png)
![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2705551.png)
![N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2705552.png)
![8-(sec-butyl)-3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2705553.png)
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2705555.png)


![7-{(4-Chlorophenyl)[(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol](/img/structure/B2705558.png)

![2,2-Dimethyl-3-[methyl(propyl)amino]propan-1-ol](/img/structure/B2705560.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2705562.png)
